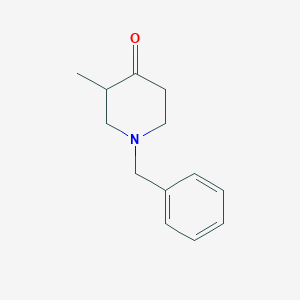![molecular formula C22H27N5O3 B123480 2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one CAS No. 125272-25-5](/img/structure/B123480.png)
2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
概要
説明
2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as LY404039 and has been studied extensively for its pharmacological properties.
作用機序
LY404039 acts as a negative allosteric modulator of the mGluR2 receptor. The compound binds to a site on the receptor that is distinct from the glutamate binding site. This results in a decrease in the activity of the receptor, leading to a reduction in the release of neurotransmitters such as glutamate and GABA.
生化学的および生理学的効果
LY404039 has been shown to have various biochemical and physiological effects. The compound has been found to reduce anxiety-like behavior in animal models. It has also been shown to have antidepressant-like effects and can improve cognitive function in certain conditions.
実験室実験の利点と制限
LY404039 has several advantages for lab experiments. It is a highly selective compound that can be used to study the mGluR2 receptor in isolation. However, the compound has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of LY404039. One potential application is in the treatment of addiction. The compound has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be useful in the treatment of substance abuse disorders. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have neuroprotective effects and may be useful in slowing the progression of these diseases. Finally, further research is needed to understand the long-term effects of LY404039 and its potential for use in clinical settings.
Conclusion:
In conclusion, LY404039 is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its selective action on the mGluR2 receptor makes it an attractive target for drug development. Further research is needed to fully understand the compound's mechanism of action and potential clinical applications.
科学的研究の応用
LY404039 has been extensively studied for its potential therapeutic applications. It has been found to be a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). The compound has shown promising results in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
特性
CAS番号 |
125272-25-5 |
|---|---|
製品名 |
2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
分子式 |
C22H27N5O3 |
分子量 |
409.5 g/mol |
IUPAC名 |
2-(3-hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H27N5O3/c1-16(17(2)28)27-22(30)26(15-23-27)20-5-3-18(4-6-20)24-11-13-25(14-12-24)19-7-9-21(29)10-8-19/h3-10,15-17,28-29H,11-14H2,1-2H3 |
InChIキー |
NRULIKJPAICJNR-UHFFFAOYSA-N |
SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
正規SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
同義語 |
2,4-Dihydro-2-(2-hydroxy-1-methylpropyl)-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
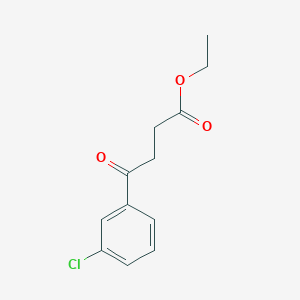
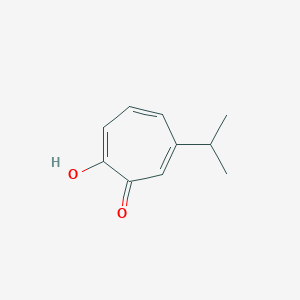
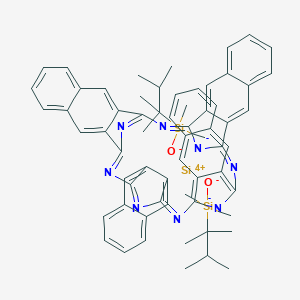
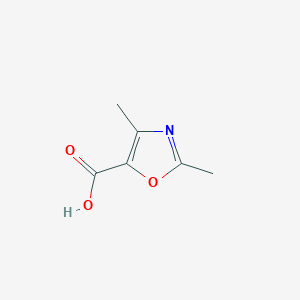
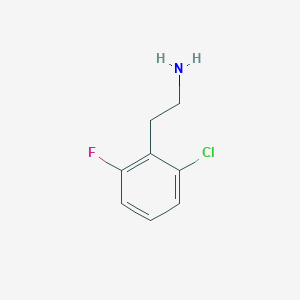
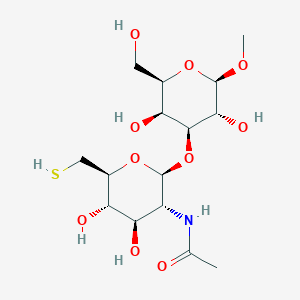
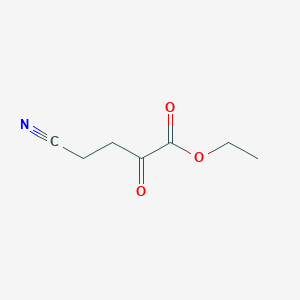

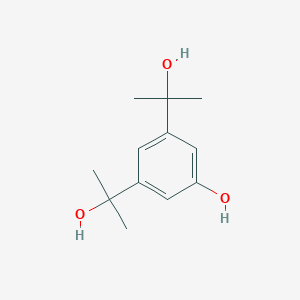
![5-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B123423.png)
